molecular formula C15H24Si B15336897 (4-Cyclohexylphenyl)trimethylsilane

(4-Cyclohexylphenyl)trimethylsilane

Cat. No.: B15336897
M. Wt: 232.44 g/mol
InChI Key: RNPCGKFVOUWBER-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H24Si and a molecular weight of 232.44 g/mol . This compound features a cyclohexyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is primarily used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Cyclohexylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of (4-cyclohexylphenyl)magnesium bromide with trimethylchlorosilane under anhydrous conditions. The reaction typically proceeds as follows:

(4-Cyclohexylphenyl)MgBr+ClSi(CH3)3(4-Cyclohexylphenyl)Si(CH3)3+MgBrCl\text{(4-Cyclohexylphenyl)MgBr} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(4-Cyclohexylphenyl)Si(CH}_3\text{)}_3 + \text{MgBrCl} (4-Cyclohexylphenyl)MgBr+ClSi(CH3​)3​→(4-Cyclohexylphenyl)Si(CH3​)3​+MgBrCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyclohexylphenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound can also participate in radical reactions, where the silicon-hydrogen bond is cleaved to generate reactive silyl radicals .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: (CH3)3SiH

    Triethylsilane: (C2H5)3SiH

    Tris(trimethylsilyl)silane: (TMS)3SiH

Uniqueness

(4-Cyclohexylphenyl)trimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .

Properties

Molecular Formula

C15H24Si

Molecular Weight

232.44 g/mol

IUPAC Name

(4-cyclohexylphenyl)-trimethylsilane

InChI

InChI=1S/C15H24Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3

InChI Key

RNPCGKFVOUWBER-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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